2-Methoxy-3-methylnaphthalene

Description

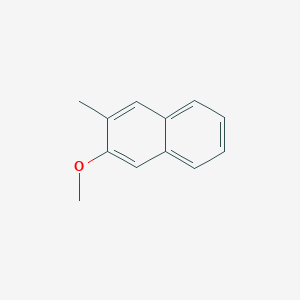

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHKHUMIBLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479210 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61873-80-1 | |

| Record name | 2-Methoxy-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted naphthalenes are a class of bicyclic aromatic hydrocarbons that form the core scaffold of numerous biologically active molecules and functional materials. Their rigid, planar structure and lipophilic nature make them privileged frameworks in medicinal chemistry, often serving as bioisosteres for other aromatic systems. This guide provides a comprehensive technical overview of a specific, lesser-studied derivative: 2-Methoxy-3-methylnaphthalene.

While extensive literature exists for parent compounds like naphthalene and its monomethylated or monomethoxylated isomers, 2-Methoxy-3-methylnaphthalene remains a compound with limited published data. This guide, therefore, synthesizes available information, draws logical inferences from closely related analogues, and proposes experimental pathways to facilitate further research and application. The primary objective is to equip researchers and drug development professionals with a foundational understanding of its properties, potential synthesis, and likely toxicological profile, thereby enabling its exploration in novel chemical and pharmacological contexts.

Core Identification

-

Chemical Name: 2-Methoxy-3-methylnaphthalene

-

CAS Number: 61873-80-1[1]

-

Molecular Formula: C₁₂H₁₂O[1]

-

Molecular Weight: 172.22 g/mol [1]

Chemical and Physical Properties

The known and predicted physicochemical properties of 2-Methoxy-3-methylnaphthalene are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical studies, as well as for predicting its behavior in biological systems.

| Property | Value | Source/Reference |

| Appearance | Pale Yellow to Yellow Solid | Commercial Supplier Data |

| Melting Point | 70 - 72 °C | Commercial Supplier Data |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in Chloroform and Methanol | Commercial Supplier Data |

| logP (Predicted) | 3.5 | Computed by PubChem[1] |

| Polar Surface Area | 9.2 Ų | Computed by PubChem[1] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of 2-Methoxy-3-methylnaphthalene.

Experimental Protocol: Proposed Synthesis

Step 1: Deprotonation of 3-Methyl-2-naphthol

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-2-naphthol (1.0 equivalent).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the naphthol to form a sodium naphthoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom, preparing it for the subsequent alkylation step. Anhydrous conditions are critical as NaH reacts violently with water.

Step 2: Methylation of the Naphthoxide

-

Cool the solution of the sodium naphthoxide back to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-Methoxy-3-methylnaphthalene.

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The highly nucleophilic naphthoxide attacks the methyl group, displacing the iodide leaving group and forming the desired ether product.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for 2-Methoxy-3-methylnaphthalene is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (6H): Multiple signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the unsubstituted ring will likely appear as a more complex multiplet, while the protons on the substituted ring will be singlets or doublets depending on their positions relative to the substituents.

-

Methoxy Protons (3H): A sharp singlet is expected around 3.8-4.0 ppm.

-

Methyl Protons (3H): A sharp singlet is expected around 2.2-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (10C): Ten distinct signals are expected in the aromatic region (~110-160 ppm). The carbons attached to the methoxy and methyl groups will be shielded or deshielded accordingly.

-

Methoxy Carbon (1C): A signal is expected around 55-60 ppm.

-

Methyl Carbon (1C): A signal is expected in the aliphatic region, likely around 15-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1650 cm⁻¹ and ~1450-1500 cm⁻¹

-

C-O stretching (aryl ether): A strong, characteristic band around 1250-1300 cm⁻¹

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z = 172. The fragmentation pattern would likely involve the loss of a methyl radical from the methoxy group to give a stable cation at m/z = 157, or the loss of a formyl radical (CHO) from the methoxy-containing fragment.

Caption: Predicted major fragmentation pathways for 2-Methoxy-3-methylnaphthalene.

Reactivity and Stability

Based on its chemical structure and data from related compounds like 2-methoxynaphthalene, 2-Methoxy-3-methylnaphthalene is expected to be a stable compound under normal laboratory conditions[2].

-

Stability: Stable at room temperature and in the absence of strong light.

-

Incompatible Materials: Strong oxidizing agents should be avoided, as they can lead to oxidation of the naphthalene ring or the methyl group[2].

-

Hazardous Decomposition: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 2-Methoxy-3-methylnaphthalene, the naphthalene scaffold is present in a wide range of pharmacologically active compounds. Naphthalene derivatives have been reported to possess anti-inflammatory, antibacterial, antioxidant, and antifungal properties[3].

Sources

An In-depth Technical Guide to 2-Methoxy-3-methylnaphthalene: Properties, Synthesis, and Applications for the Research Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methoxy-3-methylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this naphthalene derivative, offering field-proven insights and detailed experimental considerations.

Foreword: The Naphthalene Scaffold in Modern Research

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and lipophilic nature provide a foundation for the development of a diverse array of bioactive molecules and functional materials. The strategic introduction of substituents onto the naphthalene core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, yet under-documented derivative, 2-Methoxy-3-methylnaphthalene, to illuminate its scientific potential.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is the bedrock of its application in research and development. This section details the known and predicted characteristics of 2-Methoxy-3-methylnaphthalene.

Structural and General Data

2-Methoxy-3-methylnaphthalene (IUPAC Name: 2-methoxy-3-methylnaphthalene) is a substituted naphthalene with a methoxy group at the 2-position and a methyl group at the 3-position.[2]

dot graph "2-Methoxy-3-methylnaphthalene_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="1.3,-0.75!"]; "C4" [pos="-0.8,0.75!"]; "C5" [pos="0.8,0.75!"]; "C6" [pos="-1.3,2.25!"]; "C7" [pos="1.3,2.25!"]; "C8" [pos="-2.6,0!"]; "C9" [pos="2.6,0!"]; "C10" [pos="-2.1,1.5!"]; "C11" [pos="2.1,1.5!"]; "O" [pos="3.9,0!", label="O"]; "C12" [pos="4.9,0.75!", label="CH3"]; "C13" [pos="-3.9,-0.75!", label="CH3"];

} Structure of 2-Methoxy-3-methylnaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number | 61873-80-1 | [2] |

| Appearance | Pale yellow to yellow solid | [3] |

| Melting Point | 70 - 72 °C | [3] |

| Boiling Point | ~280-290 °C (estimated) | Inferred from[4] |

| Solubility | Slightly soluble in chloroform and methanol. Expected to be soluble in other common organic solvents like diethyl ether, acetone, and toluene. | [3] |

Expert Insight: The boiling point is an estimation based on the boiling point of the parent compound, 2-methoxynaphthalene (274 °C).[4] The addition of a methyl group would be expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of a molecule.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will be complex due to the substitution pattern.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

-

¹³C NMR (Predicted): The carbon NMR will show 12 distinct signals corresponding to each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~155-160 |

| Aromatic C-CH₃ | ~130-135 |

| Quaternary Aromatic C | ~125-135 |

| Aromatic CH | ~105-130 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~15-20 |

Note on Prediction: These NMR predictions are based on computational models and comparison with similar structures.[5][6] Experimental verification is essential.

The IR spectrum of 2-Methoxy-3-methylnaphthalene is expected to exhibit characteristic absorption bands:

-

~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy and methyl groups.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic naphthalene ring.

-

~1250, 1030 cm⁻¹: C-O stretching of the aryl ether.

The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 172.22. Fragmentation patterns would likely involve the loss of a methyl radical (M-15) from the methoxy group or other characteristic fragmentations of the naphthalene ring system.[2]

Part 2: Synthesis and Reactivity

The ability to efficiently synthesize and predictably modify a molecule is paramount for its use in research.

Proposed Synthesis: Methylation of 3-Methyl-2-naphthol

A robust and well-established method for the synthesis of aryl methyl ethers is the Williamson ether synthesis.[7] This approach can be readily adapted for the preparation of 2-Methoxy-3-methylnaphthalene starting from 3-methyl-2-naphthol.

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10];

} Proposed synthetic workflow for 2-Methoxy-3-methylnaphthalene.

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-naphthol (1 equivalent) in methanol. To this solution, add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide and stir until a clear solution of the corresponding naphthoxide is formed.

-

Methylation: To the naphthoxide solution, add dimethyl sulfate (1.1 equivalents) dropwise at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and then a dilute sodium hydroxide solution to remove any unreacted starting material. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality in Experimental Choices: The choice of a strong base is crucial to fully deprotonate the weakly acidic phenolic hydroxyl group, thereby generating a potent nucleophile (the naphthoxide). Dimethyl sulfate is a highly effective methylating agent, though its high toxicity necessitates careful handling in a fume hood.[7] An alternative, less toxic methylating agent is dimethyl carbonate, though it may require more forcing reaction conditions.[8]

Chemical Reactivity: An Electron-Rich Aromatic System

The naphthalene ring system of 2-Methoxy-3-methylnaphthalene is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the methoxy and methyl groups.

-

Directing Effects: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In this specific substitution pattern, the positions on the naphthalene ring will have varying degrees of activation. The C1 and C4 positions are expected to be the most activated towards electrophilic attack.

-

Friedel-Crafts Reactions: Friedel-Crafts acylation of the related 2-methoxynaphthalene has been shown to yield a mixture of products, with the regioselectivity being highly dependent on the reaction conditions (catalyst, solvent, and temperature).[4][9] For 2-Methoxy-3-methylnaphthalene, acylation is likely to occur at the C1 or C4 positions, and potentially at positions on the second aromatic ring under more forcing conditions.

-

Oxidation: The methyl group can be susceptible to oxidation to a carboxylic acid or an aldehyde under appropriate conditions. The naphthalene ring itself can also be oxidized, for instance, with chromium trioxide to form a naphthoquinone.[10]

Part 3: Applications in Drug Development and Research

The structural motifs present in 2-Methoxy-3-methylnaphthalene suggest its potential as a valuable scaffold in medicinal chemistry.

A Scaffold for Bioactive Molecules

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][11] The methoxy and methyl groups can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.

-

Antimicrobial Potential: The lipophilic nature of the naphthalene core allows for effective interaction with microbial cell membranes.[11] The methoxy and methyl groups can be further functionalized to introduce pharmacophores that target specific microbial enzymes or pathways.

-

Anticancer Applications: Many anticancer agents are based on polycyclic aromatic scaffolds. The naphthalene core can serve as a template for designing molecules that intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as kinases or topoisomerases.[12]

-

Anti-inflammatory Activity: The core structure of the widely used NSAID, Naproxen, is a methoxynaphthalene derivative. This highlights the potential of this class of compounds in the development of new anti-inflammatory agents.

dot digraph "Drug_Development_Logic" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10];

} Logical relationship in drug discovery.

A Building Block in Organic Synthesis

Beyond its direct biological potential, 2-Methoxy-3-methylnaphthalene can serve as a valuable intermediate in the synthesis of more complex molecules. The methoxy group can be cleaved to reveal a hydroxyl group, providing a handle for further functionalization. The methyl group can also be a site for chemical modification.

Part 4: Safety and Handling

-

General Hazards: Expected to be harmful if swallowed.[2] May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Self-Validating System: The protocols described in this guide are designed with inherent safety and validation checkpoints. For instance, monitoring the synthesis by TLC not only confirms the progress of the reaction but also helps in identifying the formation of any unexpected byproducts, which could have different toxicological profiles.

Conclusion

2-Methoxy-3-methylnaphthalene, while not extensively studied, presents a promising platform for future research in medicinal chemistry and materials science. Its synthesis is accessible through established methodologies, and its chemical structure is amenable to a wide range of modifications. This guide provides the foundational knowledge and practical insights necessary for researchers to begin exploring the potential of this intriguing naphthalene derivative.

References

-

PubChem. 2-Methoxy-3-methylnaphthalene. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. [Link]

-

MDPI. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

-

PubMed Central (PMC). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

-

YouTube. 2-Methoxynaphthalene from 2-Naphthol. [Link]

-

Semantic Scholar. [PDF] Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

-

PubChem. 2-Methoxy-3-methylpentane. [Link]

-

PubMed. Environmentally friendly polychlorinated naphthalenes (PCNs) derivatives designed using 3D-QSAR and screened using molecular docking, density functional theory and health-based risk assessment. [Link]

-

Wikipedia. 2-Methylnaphthalene. [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. [Link]

-

NIH. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]

-

ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]

-

ResearchGate. (PDF) Synthesis, Biological Evaluation, Docking and QSAR Studies of Some Novel Naphthalimide Dithiocarbamate Analogs as Antitumor and Anti- Inflammatory Agents. [Link]

-

Chemistry Stack Exchange. Find product of the oxidation of 2-methylnaphthalene with chromium trioxide. [Link]

-

PubMed Central (PMC). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

- Google Patents.

-

ResearchGate. Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. [Link]

-

ResearchGate. Examples of biological activity of naphthalene derivative. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]

-

Sci-Hub. Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. [Link]

-

Cheméo. Chemical Properties of Naphthalene, 2-ethenyl- (CAS 827-54-3). [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

ACS Figshare. Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]

-

National Library of Medicine. Estimation of selected physicochemical properties for methylated naphthalene compounds. [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

PubMed Central (PMC). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. [Link]

-

nmrshiftdb2 - open nmr database on the web. [Link]

-

Chemistry Stack Exchange. Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. . .?. [Link]

-

PubMed Central (PMC). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. Scaffold hopping of the naphthalene core (green) of a H 3 R antagonist.... | Download Scientific Diagram. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-3-methylnaphthalene | C12H12O | CID 12174914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biomall.in [biomall.in]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-3-methylnaphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylnaphthalene is a substituted aromatic hydrocarbon belonging to the naphthalene family. Its structure, featuring a bicyclic aromatic core functionalized with both an electron-donating methoxy group and a weakly activating methyl group, makes it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The specific substitution pattern on the naphthalene ring system imparts distinct electronic and steric properties, influencing its reactivity and potential as a scaffold or intermediate in the design of complex molecular architectures.

This guide provides a comprehensive overview of 2-Methoxy-3-methylnaphthalene, from its fundamental molecular properties and a proposed synthetic pathway to its spectroscopic signature and potential applications in drug discovery and materials science. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel naphthalene derivatives.

Core Molecular Properties

A summary of the key physicochemical properties of 2-Methoxy-3-methylnaphthalene is presented below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| IUPAC Name | 2-methoxy-3-methylnaphthalene | [1] |

| CAS Number | 61873-80-1 | [1] |

| Appearance | Pale Yellow to Yellow Solid (predicted) | N/A |

| Melting Point | 70 - 72 °C (for 2-methoxynaphthalene) | [2] |

| Boiling Point | 274 °C (for 2-methoxynaphthalene) | [2] |

| Solubility | Soluble in chloroform and methanol (predicted) | N/A |

Proposed Synthesis of 2-Methoxy-3-methylnaphthalene

Synthetic Workflow Diagram

Caption: Proposed Williamson ether synthesis workflow for 2-Methoxy-3-methylnaphthalene.

Experimental Protocol

Materials:

-

3-methyl-2-naphthol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Distilled water

-

Ethanol (for recrystallization)

-

10% Sodium hydroxide solution (for washing)

Procedure:

-

Preparation of the Naphthoxide: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 1.0 equivalent of 3-methyl-2-naphthol in an aqueous solution containing 1.2 equivalents of sodium hydroxide. Gently heat the mixture with stirring until a clear solution is obtained, indicating the formation of the sodium 3-methylnaphthalen-2-olate salt.

-

Methylation: Cool the solution to approximately 10-15 °C using an ice bath. With vigorous stirring, add 1.1 equivalents of dimethyl sulfate dropwise, ensuring the temperature does not exceed 40 °C.[4]

-

Reaction Completion: After the addition is complete, heat the mixture on a water bath at 70-80 °C for one hour to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[3]

-

Isolation: Cool the reaction mixture to room temperature. The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Washing: Wash the filtered solid sequentially with a 10% sodium hydroxide solution to remove any unreacted 3-methyl-2-naphthol, followed by several washes with cold distilled water to remove any remaining base and salts.

-

Purification: Dry the crude product. For final purification, recrystallize the solid from a minimal amount of hot ethanol. Filter the resulting crystals and dry them under vacuum to yield pure 2-Methoxy-3-methylnaphthalene.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Methoxy-3-methylnaphthalene can be confirmed using a suite of spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Expected Observations | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 172.22. | [1][5] |

| Infrared (IR) Spec. | - Aromatic C-H stretching: ~3050-3100 cm⁻¹- Aliphatic C-H stretching (from -CH₃ and -OCH₃): ~2850-2960 cm⁻¹- Aromatic C=C stretching: ~1600-1650 cm⁻¹- C-O (ether) stretching: ~1250-1300 cm⁻¹ | [6] |

| ¹H NMR Spectroscopy | - Aromatic protons: Multiple signals in the range of δ 7.0-8.0 ppm.- Methoxy protons (-OCH₃): A singlet at ~δ 3.9 ppm.- Methyl protons (-CH₃): A singlet at ~δ 2.3-2.5 ppm. | [7] |

| ¹³C NMR Spectroscopy | - Aromatic carbons: Multiple signals between δ 105-160 ppm.- Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.- Methyl carbon (-CH₃): A signal in the aliphatic region, likely ~δ 15-20 ppm. | [3] |

Chemical Reactivity and Mechanistic Insights

The reactivity of the 2-Methoxy-3-methylnaphthalene ring is governed by the electronic effects of its substituents. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, electron-donating groups that direct incoming electrophiles to specific positions on the naphthalene core.

-

Methoxy Group (-OCH₃): This is a strong activating group due to the resonance effect of the oxygen lone pairs, which increases the electron density of the aromatic rings. It primarily directs electrophilic substitution to the ortho and para positions.

-

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect.

The combined effect of these two groups makes the naphthalene system highly susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The positions most activated for substitution would be C1 and C4.

Directing Effects in Electrophilic Aromatic Substitution

Caption: The C1 and C4 positions are most activated for electrophilic attack.

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its rigid, lipophilic nature makes it an excellent core for positioning functional groups in three-dimensional space to interact with biological targets.

-

Scaffold for Bioactive Molecules: Naphthalene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] 2-Methoxy-3-methylnaphthalene serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate in Fine Chemical Synthesis: The reactivity of the naphthalene core allows for further functionalization, making it a key intermediate. For instance, related compounds like 2-methylnaphthalene are used in the industrial synthesis of Vitamin K.[11][12]

-

Materials Science: The photophysical properties of substituted naphthalenes, such as their fluorescence, make them candidates for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]

Safety and Handling

Substituted naphthalenes should be handled with appropriate care in a laboratory setting. Based on the safety data for related compounds like 2-methoxynaphthalene and 2-methylnaphthalene, the following precautions are advised:

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2]

-

Toxicity: Naphthalene derivatives can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[14] Some naphthalenes are toxic to aquatic life with long-lasting effects.[13]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling any chemical.

References

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.).

- 2-Methoxy-3-methylnaphthalene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

-

2-Methoxy-3-methylnaphthalene | C12H12O. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene: Application Notes and Protocols. (n.d.). BenchChem.

-

Preparation of 2-methoxynaphthalene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Naphthalene, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

- SAFETY DATA SHEET - 2-Methoxynaphthalene. (2021, December 24). Fisher Scientific.

- SAFETY DATA SHEET - 2-methylnaphthalene. (2025, April 30). Sigma-Aldrich.

- 2-Methoxynaphthalene - Safety D

- Safety data sheet - 2-Methylnaphthalene. (2024, January 12). CPAChem.

- 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Methoxynaphthalene - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Fact sheet: 2-methylnaphthalene. (n.d.). Government of Canada.

- The Science Behind 2-Methylnaphthalene: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Methylnaphthalene(91-57-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Methoxynaphthalene. (n.d.). SpectraBase.

- 2-Methoxynaphthalene(93-04-9) IR Spectrum. (n.d.). ChemicalBook.

- 2-Methoxy-7-methylnaphthalene. (n.d.). BenchChem.

- 2-(bromomethyl)-1,4-dimethoxy-3-methylnaphthalene. (n.d.). ChemSynthesis.

- 2-methyl naphthalene, 91-57-6. (n.d.). The Good Scents Company.

- Process for the production of 2-halomethyl-6-methoxy naphthalene. (1991).

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences.

- 2-Methoxy-3-methylnaphthalene, TRC 500 mg. (n.d.). Toronto Research Chemicals.

- Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). (2003, December). U.S. Environmental Protection Agency.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry.

Sources

- 1. 2-Methoxy-3-methylnaphthalene | C12H12O | CID 12174914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-7-methylnaphthalene | 1131-53-9 | Benchchem [benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 12. nbinno.com [nbinno.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cpachem.com [cpachem.com]

A Technical Guide to 2-Methoxy-3-methylnaphthalene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-3-methylnaphthalene, a disubstituted naphthalene derivative of interest to researchers in organic synthesis and medicinal chemistry. The naphthalene scaffold is a privileged structure in drug discovery, and understanding the synthesis and properties of its specific isomers is critical for the development of novel chemical entities.[1][2] This document details the physicochemical properties of 2-methoxy-3-methylnaphthalene, presents a validated synthetic protocol based on the Williamson ether synthesis, outlines a rigorous workflow for its spectroscopic characterization, and discusses its potential applications as a chemical building block. The methodologies are presented with a focus on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for their work.

Introduction to Substituted Naphthalenes

The naphthalene core, consisting of two fused benzene rings, is a foundational structure in organic chemistry. Its derivatives are found in numerous natural products and are integral to a wide range of commercial applications, including pharmaceuticals, dyes, and materials science.[2] The pharmacological relevance of this scaffold is particularly noteworthy; approved drugs such as Naproxen (an anti-inflammatory agent) and Terbinafine (an antifungal) feature the naphthalene core, highlighting its utility in interacting with biological targets.[2][3]

The specific substitution pattern on the naphthalene ring system dictates its chemical reactivity, steric profile, and electronic properties, which in turn govern its function.[4][5][6] 2-Methoxy-3-methylnaphthalene represents a specific isomeric arrangement where the methoxy and methyl groups are vicinal on one of the rings. This arrangement can influence factors such as molecular conformation and potential intra-molecular interactions, making it a distinct chemical entity from other isomers. This guide focuses exclusively on this compound, providing the technical details necessary for its synthesis and scientific exploration.

Physicochemical Properties and Identification

Accurate identification of a chemical compound is the bedrock of reproducible science. The key identifiers and computed physical properties for 2-methoxy-3-methylnaphthalene are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxy-3-methylnaphthalene | [7] |

| CAS Number | 61873-80-1 | [7] |

| Molecular Formula | C₁₂H₁₂O | [7] |

| Molecular Weight | 172.23 g/mol | [7][8] |

| InChIKey | VNCHKHUMIBLUHN-UHFFFAOYSA-N |[7][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | PubChem |

| Molecular Weight (Exact) | 172.088815002 Da | [7] |

| XLogP3 | 3.5 | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 1 |[7] |

Below is a conceptual representation of the molecular connectivity.

Proposed Synthetic Pathway and Protocol

The synthesis of 2-methoxy-3-methylnaphthalene can be efficiently achieved via the Williamson ether synthesis . This classic Sₙ2 reaction is ideal for forming ethers from an alcohol and an alkyl halide. The strategic rationale is to use the phenolic hydroxyl group of the precursor, 3-methyl-2-naphthol, as the nucleophile.

Causality of Pathway Choice: The Williamson ether synthesis is selected for its high reliability, broad substrate scope, and the relatively mild conditions required. The phenolic proton of a naphthol is significantly more acidic than that of a simple alcohol, allowing for easy deprotonation with common bases like sodium hydroxide (NaOH) to form a potent naphthoxide nucleophile.[9][10] This nucleophile can then efficiently displace a halide from a methylating agent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylation of naphthols.[10]

Materials:

-

3-Methyl-2-naphthol (Precursor)[11]

-

Sodium hydroxide (NaOH), pellets

-

Ethanol (EtOH), anhydrous

-

Methyl iodide (CH₃I)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Deprotonation (Formation of the Naphthoxide):

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-2-naphthol (5.0 g, 31.6 mmol).

-

Add 50 mL of ethanol and stir to dissolve the solid.

-

Carefully add crushed sodium hydroxide (1.4 g, 35.0 mmol, 1.1 eq). The use of a slight excess of base ensures complete deprotonation of the starting material.

-

Heat the mixture to a gentle reflux for 20 minutes to ensure the complete formation of the sodium 3-methyl-2-naphthoxide salt. The solution may change color.

-

-

Methylation (Sₙ2 Reaction):

-

Allow the solution to cool slightly below reflux temperature.

-

Using a syringe, slowly add methyl iodide (2.2 mL, 35.0 mmol, 1.1 eq) dropwise through the condenser. Methyl iodide is a highly efficient electrophile for this Sₙ2 reaction.

-

Re-establish reflux and maintain it for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling to room temperature, transfer the reaction mixture to a beaker containing 150 mL of ice-cold water. The product should precipitate as a solid.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove inorganic salts and residual ethanol.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. This step is crucial for removing any unreacted 3-methyl-2-naphthol and other impurities.

-

Spectroscopic Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A multi-technique approach ensures the highest level of confidence in the synthesized material.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the substitution pattern. Based on known data for related compounds like 2-methylnaphthalene and 2-methoxynaphthalene, the following signals are anticipated (in CDCl₃):

-

Aromatic Protons (6H): Multiple signals expected in the range of δ 7.1-7.8 ppm. The specific coupling patterns will confirm the 2,3-disubstitution.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm.[12]

-

Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.[13]

-

Self-Validation: The integration of these peaks should correspond to a 6:3:3 ratio.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Twelve distinct signals are expected: ten for the aromatic naphthalene core and one each for the methoxy and methyl carbons.

-

Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight and purity.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 172, corresponding to the molecular weight of the compound.[8]

-

Trustworthiness: The presence of this peak provides direct evidence that the target molecule was formed. Fragmentation patterns can provide further structural clues.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

Aromatic C-H stretch: ~3050 cm⁻¹

-

Aliphatic C-H stretch (from -CH₃ and -OCH₃): ~2950-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600-1630 cm⁻¹ and ~1500 cm⁻¹

-

C-O stretch (ether): A strong band around 1250 cm⁻¹. The presence of this band and the absence of a broad O-H stretch (from the starting naphthol) confirms the reaction's completion.[14]

-

Potential Applications and Future Research

While 2-methoxy-3-methylnaphthalene is primarily available as a research chemical, its structure suggests several avenues for application, particularly in drug discovery and organic synthesis.

-

Scaffold for Medicinal Chemistry: Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][15][16] This specific isomer can serve as a starting point for creating libraries of new compounds. The methoxy and methyl groups can be further functionalized or can serve to modulate the lipophilicity and electronic nature of the molecule for optimizing interactions with biological targets.

-

Intermediate in Organic Synthesis: The naphthalene core can undergo further electrophilic substitution reactions.[5][17] The existing methoxy and methyl groups will direct incoming electrophiles to specific positions, allowing for the controlled synthesis of more complex poly-substituted naphthalenes.

-

Comparison to Bioactive Analogues: The anti-inflammatory drug Naproxen is a derivative of 2-methoxynaphthalene.[3][18] Synthesizing and testing analogues based on the 2-methoxy-3-methylnaphthalene core could lead to the discovery of new therapeutic agents with potentially different activity profiles or metabolic stability.

Future research should focus on exploring the derivatization of this compound and screening the resulting molecules for various biological activities.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

-

Reagents: Methyl iodide is toxic and a suspected carcinogen; it must be handled with extreme care in a fume hood. Sodium hydroxide is corrosive.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Click to expand

-

Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Davis. Retrieved from [Link]

-

Korovina, N. V., Chang, M. L., Nguyen, T. T., Fernandez, R., Walker, H. J., Olmstead, M. M., Gherman, B. F., & Spence, J. D. (2011). Syntheses and reactivity of naphthalenyl-substituted arenediynes. Organic Letters, 13(14), 3660–3663. [Link]

-

Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry Online. (2022). Preparation of 2-butoxynaphthalene. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ChemistrySelect, 8(25), e202300767. [Link]

-

Naphthalene Substitution. (1954). Journal of Scientific & Industrial Research, 13A, 396-402. Retrieved from [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 541-544. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566. Retrieved from [Link]

-

Cavrini, V., Roveri, P., Gatti, R., Ferruzzi, C., Panico, A. M., & Pappalardo, M. S. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica, 37(3), 171–178. Retrieved from [Link]

-

Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 541-544. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene (C11H10). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-3-methylnaphthalene. John Wiley & Sons, Inc. Retrieved from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(5), 164-170. [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Selva, M., Perosa, A., & Tundo, P. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. Journal of Chemical Education, 87(4), 429-431. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and reactivity of naphthalenyl-substituted arenediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bombaytechnologist.in [bombaytechnologist.in]

- 7. 2-Methoxy-3-methylnaphthalene | C12H12O | CID 12174914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. CAS 17324-04-8: 3-Methyl-2-naphthol | CymitQuimica [cymitquimica.com]

- 12. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 13. bmse000537 2-methylnaphthalene at BMRB [bmrb.io]

- 14. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectral Data of 2-Methoxy-3-methylnaphthalene

This guide provides a comprehensive analysis of the spectral data for 2-Methoxy-3-methylnaphthalene (CAS No: 61873-80-1), a substituted naphthalene derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available spectral information with established analytical principles. In instances where experimental data is not publicly available, theoretical predictions grounded in established spectroscopic principles are provided to offer a complete analytical profile.

Introduction to 2-Methoxy-3-methylnaphthalene and its Spectroscopic Characterization

2-Methoxy-3-methylnaphthalene is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol .[1] Its structure, featuring a naphthalene core with methoxy and methyl substituents, gives rise to a unique spectral fingerprint. Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such molecules in research and development settings. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.

The structural elucidation of 2-Methoxy-3-methylnaphthalene relies on the synergistic interpretation of these diverse spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and the overall molecular mass.

Caption: Molecular structure of 2-Methoxy-3-methylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, publicly accessible, experimentally-derived ¹H and ¹³C NMR spectra for 2-Methoxy-3-methylnaphthalene are not available. However, a robust prediction of the NMR spectra can be made based on established principles of substituent effects on the chemical shifts of naphthalene ring systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals in the aromatic, methoxy, and methyl regions. The electron-donating effects of the methoxy and methyl groups will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Methoxy-3-methylnaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.1 | m | 2H | H-5, H-8 |

| ~ 7.3 - 7.5 | m | 2H | H-6, H-7 |

| ~ 7.2 | s | 1H | H-4 |

| ~ 7.1 | s | 1H | H-1 |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.4 | s | 3H | -CH₃ |

Predictions are based on additive models and comparison with structurally similar compounds.

Predicted ¹³C NMR Spectrum

The broadband-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.[2]

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-3-methylnaphthalene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-2 (bearing -OCH₃) |

| ~ 135 | C-4a |

| ~ 132 | C-8a |

| ~ 129 | C-3 (bearing -CH₃) |

| ~ 128 | C-5 |

| ~ 127 | C-8 |

| ~ 125 | C-6 |

| ~ 124 | C-7 |

| ~ 123 | C-4 |

| ~ 105 | C-1 |

| ~ 56 | -OCH₃ |

| ~ 16 | -CH₃ |

Predictions are based on established substituent effects on naphthalene systems.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra of a solid organic compound like 2-Methoxy-3-methylnaphthalene.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Methoxy-3-methylnaphthalene for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single-line resonances for each carbon.

-

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of 2-Methoxy-3-methylnaphthalene is available, which provides valuable information about the functional groups present in the molecule.[1]

Table 3: Key IR Absorption Bands for 2-Methoxy-3-methylnaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| ~ 1600, 1500 | Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1030 | Strong | Aryl-O stretch (symmetric) |

| ~ 880-800 | Strong | Aromatic C-H out-of-plane bending |

Characteristic absorption regions are based on data for similar aromatic ethers.[1]

Experimental Protocol for FT-IR Data Acquisition

For a solid sample such as 2-Methoxy-3-methylnaphthalene, the Attenuated Total Reflectance (ATR) or KBr pellet method are common for obtaining an FT-IR spectrum.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer.

-

ATR accessory or a KBr pellet press.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry data for 2-Methoxy-3-methylnaphthalene is available from GC-MS analysis.[1][3] The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data for 2-Methoxy-3-methylnaphthalene

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M - CH₃]⁺ |

| 129 | High | [M - CH₃ - CO]⁺ |

| 128 | Moderate | Naphthalene cation radical |

Fragmentation pattern is based on typical fragmentation of methoxy-substituted aromatic compounds.

Caption: A plausible fragmentation pathway for 2-Methoxy-3-methylnaphthalene in mass spectrometry.

Experimental Protocol for GC-MS Data Acquisition

The following outlines a general procedure for analyzing a solid organic sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of 2-Methoxy-3-methylnaphthalene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Injection and Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase.

-

-

Detection:

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass-to-charge ratios of the resulting ions are detected.

-

Conclusion

References

-

SpectraBase. (n.d.). 2-Methoxy-3-methylnaphthalene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-methylnaphthalene. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 22, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 22, 2026, from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

Sources

Solubility of 2-Methoxy-3-methylnaphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-methylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and specialty chemicals in organic solvents is a critical parameter that governs the design, optimization, and efficiency of numerous industrial processes, most notably crystallization, purification, and formulation. This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 2-methoxy-3-methylnaphthalene, a key intermediate in various synthetic pathways. While specific experimental solubility data for this compound is not extensively reported in public literature, this document serves as a senior application scientist's guide to establishing a robust solubility program. We will delve into the foundational principles of solubility, present detailed experimental protocols for its determination, explore the application of thermodynamic models for correlation and prediction, and analyze the expected solute-solvent interactions based on molecular structure.

Introduction: The Significance of 2-Methoxy-3-methylnaphthalene and Its Solubility

2-Methoxy-3-methylnaphthalene is an aromatic compound with a molecular formula of C₁₂H₁₂O and a molecular weight of approximately 172.22 g/mol .[1] Its structure, featuring a naphthalene core with methoxy and methyl substituents, makes it a valuable building block in organic synthesis. The efficiency of its use in downstream applications is highly dependent on understanding its behavior in solution.

Key industrial processes where solubility data is paramount include:

-

Crystallization: The selection of an appropriate solvent system is fundamental for controlling crystal size, morphology, and purity. Poor solubility can lead to low yields, while excessively high solubility can make crystallization challenging.

-

Purification: Techniques like recrystallization rely on the differential solubility of the target compound and its impurities in a given solvent at various temperatures.

-

Formulation: In the pharmaceutical industry, understanding the solubility of an API in various solvents is crucial for developing stable and bioavailable drug products.

Given the importance of this data, a systematic approach to determining and modeling the solubility of 2-methoxy-3-methylnaphthalene is essential for process development and optimization.

Experimental Determination of Solubility

The cornerstone of any solubility study is accurate and reproducible experimental data. The "shake flask" or isothermal equilibrium method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[2]

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid phase. The concentration of the solute in the clear supernatant is then measured to determine the solubility at that specific temperature.

Detailed Experimental Protocol

Materials and Equipment:

-

2-Methoxy-3-methylnaphthalene (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-methoxy-3-methylnaphthalene to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from several hours to a few days, and the required time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.[2]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the solid to settle. It is critical to maintain the temperature of the system during this step to prevent any changes in solubility.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of 2-methoxy-3-methylnaphthalene using a validated HPLC or UV-Vis method.

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100g of solvent, mole fraction) based on the measured concentration and the initial amounts of solute and solvent.

-

Temperature Dependence: Repeat the procedure at different temperatures to determine the temperature-solubility profile.

Visualizing the Experimental Workflow

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Thermodynamic Modeling of Solubility

While experimental data is essential, thermodynamic models provide a powerful tool for correlating this data and predicting solubility in different solvents or at different temperatures.[3] This can significantly reduce the experimental workload and aid in process design.

Theoretical Foundation

The solubility of a solid solute in a liquid solvent can be described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

-

x is the mole fraction solubility of the solute

-

ΔH_fus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T_m is the melting point of the solute

-

T is the absolute temperature

-

γ is the activity coefficient of the solute in the solution

The first part of the equation represents the ideal solubility, which depends only on the properties of the solute. The second part, involving the activity coefficient (γ), accounts for the non-ideal interactions between the solute and the solvent molecules in the liquid phase. Thermodynamic models are used to estimate this activity coefficient.

Common Thermodynamic Models

For systems containing aromatic compounds like 2-methoxy-3-methylnaphthalene, the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used and have shown good correlation and prediction capabilities.[3][4][5]

-

NRTL Model: This model uses adjustable parameters that are related to the interaction energies between different pairs of molecules in the mixture. It is known for its ability to represent a wide range of systems, including those with partial miscibility.[6][7]

-

UNIQUAC Model: This model separates the activity coefficient into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces.[5]

These models require binary interaction parameters that are typically obtained by fitting the model equations to experimental solubility data.

The Interplay of Experiment and Model

Caption: Relationship between experimental data, thermodynamic modeling, and process design.

Qualitative Analysis of Solute-Solvent Interactions

In the absence of experimental data, a qualitative understanding of solubility can be gained by applying the principle of "like dissolves like".[8] This involves analyzing the polarity and potential for intermolecular interactions of both the solute (2-methoxy-3-methylnaphthalene) and the solvent.

Solute Analysis (2-Methoxy-3-methylnaphthalene):

-

Naphthalene Core: The large, fused aromatic ring system is nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall nonpolar character of the molecule.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity due to the electronegative oxygen atom. This group can act as a hydrogen bond acceptor.

Expected Solubility Trends in Different Solvent Classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the predominantly nonpolar nature of the naphthalene core and the methyl group, 2-methoxy-3-methylnaphthalene is expected to have good solubility in these solvents. The aromatic nature of toluene may further enhance solubility through favorable π-π interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment and can interact with the polar methoxy group. Good solubility is generally expected.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the methoxy group can accept a hydrogen bond, the large nonpolar backbone of the molecule may limit solubility compared to more polar solutes. Solubility is expected to be moderate.

-

Water: Due to its large nonpolar surface area, 2-methoxy-3-methylnaphthalene is expected to have very low solubility in water.[9]

Summary of Expected Solubility:

| Solvent Class | Example Solvents | Dominant Interactions | Expected Solubility |

| Nonpolar | Hexane, Toluene | van der Waals, π-π stacking | High |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-dipole | Good |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | Moderate |

| Highly Polar | Water | Hydrogen bonding | Very Low |

Conclusion

This guide has provided a comprehensive framework for approaching the study of the solubility of 2-methoxy-3-methylnaphthalene in organic solvents. While specific experimental data is a prerequisite for quantitative analysis and process design, the principles and methodologies outlined here provide a clear path forward for researchers. A combination of systematic experimental determination using methods like isothermal equilibrium, coupled with the application of robust thermodynamic models such as NRTL and UNIQUAC, will enable the generation of the critical data needed for the successful development and optimization of processes involving this important chemical intermediate.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

-

PubChem. (n.d.). 2-Methoxy-3-methylnaphthalene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Dahllund, J., et al. (2018). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research, 57(37), 12539–12550. [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dahllund, J., et al. (2018). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Diva-portal.org.

-

ResearchGate. (2015). Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

Wikipedia. (n.d.). UNIQUAC. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Methoxy-3-methylnaphthalene | C12H12O | CID 12174914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UNIQUAC - Wikipedia [en.wikipedia.org]

- 6. diva-portal.org [diva-portal.org]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Natural Occurrence of Naphthalene Derivatives in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene and its derivatives represent a significant class of secondary metabolites found across the plant kingdom. These bicyclic aromatic compounds, particularly naphthoquinones, exhibit a remarkable breadth of bioactivities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and potent cytotoxic effects.[1][2] Historically, plants containing these compounds have been staples in traditional medicine systems worldwide.[3] This guide provides a technical overview of the biosynthesis, chemical diversity, and pharmacological significance of naphthalene derivatives from medicinal plants. It details established methodologies for their extraction, isolation, and characterization, offering a strategic framework for researchers aiming to explore these promising natural products for drug discovery and development.

Introduction to Plant-Derived Naphthalene Derivatives

Naphthalene derivatives are phenolic compounds characterized by a naphthalene ring system.[2][4] While the parent compound, naphthalene, is primarily sourced from coal tar, a vast array of substituted naphthalenes are synthesized by plants, fungi, and bacteria.[2][4][5] In medicinal plants, these compounds are often found as pigments and play crucial roles in defense mechanisms. The most prominent and extensively studied class is the naphthoquinones, which includes well-known phytochemicals such as juglone, plumbagin, lawsone, and shikonin.[1] These molecules have garnered significant scientific interest due to their diverse and potent pharmacological properties, making them valuable lead compounds in the search for new therapeutic agents.[1][4]

Biosynthesis of Naphthalene Derivatives in Plants

The biosynthesis of the naphthalene core in plants primarily proceeds through pathways that generate 1,4-dihydroxy-2-naphthoic acid (DHNA), a key intermediate. The naphthalenoid moiety can be derived from intermediates of the phylloquinone (Vitamin K1) pathway.[6][7]

A notable example is the biosynthesis of Juglone (5-hydroxy-1,4-naphthoquinone), the characteristic allelochemical in black walnut (Juglans nigra).[6][7] Classical labeling studies and modern transcriptomic analyses have revealed that juglone's biosynthesis branches off from the phylloquinone pathway.[8][9][10] The quinone ring originates from L-glutamate via the α-ketoglutarate pathway, while the benzene ring is derived from shikimate.[8] The process involves the formation of the intermediate DHNA, which is then decarboxylated and hydroxylated to form juglone.[6] This metabolic link is significant because the phylloquinone pathway is ubiquitous in plants, suggesting a widespread latent capability for producing such compounds.[7]